tert-Butyl (4-(chloromethyl)thiazol-2-yl)carbamate CAS number
tert-Butyl (4-(chloromethyl)thiazol-2-yl)carbamate CAS number
An In-Depth Technical Guide to tert-Butyl (4-(chloromethyl)thiazol-2-yl)carbamate: A Key Building Block in Modern Drug Discovery
Abstract
tert-Butyl (4-(chloromethyl)thiazol-2-yl)carbamate, identified by CAS Number 892952-70-4 , is a pivotal bifunctional reagent in medicinal chemistry and drug development.[1] Its unique structure, featuring a Boc-protected aminothiazole core and a reactive chloromethyl group, positions it as a valuable building block, particularly in the synthesis of targeted protein degraders and other complex pharmaceutical agents. This guide provides a comprehensive overview of its chemical properties, a detailed synthetic protocol, its critical applications in drug discovery, and essential safety and handling procedures for laboratory use.
Chemical and Physical Properties
The compound's utility is underpinned by its specific physicochemical characteristics. The tert-butyloxycarbonyl (Boc) protecting group provides stability and solubility in common organic solvents, while the chloromethyl group serves as a versatile electrophilic handle for subsequent chemical modifications.
| Property | Value | Source |
| CAS Number | 892952-70-4 | [1] |
| Molecular Formula | C₉H₁₃ClN₂O₂S | [1] |
| Molecular Weight | 248.7 g/mol | [1] |
| Appearance | Off-white to white solid | [2] |
| Purity | Typically ≥97% | [1][3] |
| Storage | Room temperature, in a dry, cool, and well-ventilated place.[1][4] |
Synthesis and Reaction Mechanism
The synthesis of tert-Butyl (4-(chloromethyl)thiazol-2-yl)carbamate is typically achieved through a multi-step process starting from a more readily available precursor, tert-butyl (4-(hydroxymethyl)thiazol-2-yl)carbamate. The key transformation is the conversion of the primary alcohol to a chloride, a common and well-understood reaction in organic synthesis.
Causality of Experimental Design:
The choice of reagent for the chlorination step is critical. Thionyl chloride (SOCl₂) is often preferred over other reagents like HCl because it produces gaseous byproducts (SO₂ and HCl), which are easily removed from the reaction mixture, simplifying purification. The reaction is typically run at low temperatures to control reactivity and minimize the formation of side products. The Boc-protecting group is stable under these mild acidic conditions, ensuring the amino group on the thiazole ring remains unreactive.
Experimental Protocol: Synthesis via Chlorination
Materials:
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tert-Butyl (4-(hydroxymethyl)thiazol-2-yl)carbamate
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Thionyl chloride (SOCl₂)
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Anhydrous Dichloromethane (DCM)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
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Dissolution: Dissolve tert-butyl (4-(hydroxymethyl)thiazol-2-yl)carbamate (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
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Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to moderate the exothermic reaction with thionyl chloride.
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Reagent Addition: Add thionyl chloride (1.1-1.5 eq) dropwise to the cooled solution via a dropping funnel over 30 minutes. Maintain the temperature at 0 °C during the addition.
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Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).
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Quenching: Once the reaction is complete, carefully and slowly pour the mixture into a flask containing a stirred, ice-cold saturated solution of sodium bicarbonate to neutralize excess thionyl chloride.
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Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
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Washing & Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
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Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the final product, tert-butyl (4-(chloromethyl)thiazol-2-yl)carbamate.
Visualization of Synthetic Workflow
Caption: Synthetic workflow for the preparation of the title compound.
Applications in Drug Discovery and Development
The carbamate functional group is a key structural motif in many approved drugs, often used as a stable surrogate for a peptide bond.[5][6][7] The title compound is particularly valuable as it combines this feature with a reactive "warhead."
Role as a Bifunctional Building Block
This molecule is a classic example of a bifunctional building block, containing two distinct points of reactivity that can be addressed sequentially:
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The Chloromethyl Group: This is a moderately reactive electrophile. The chlorine atom is a good leaving group, making the adjacent carbon susceptible to nucleophilic substitution. This allows for the covalent attachment of the thiazole scaffold to various nucleophiles (e.g., amines, thiols, alcohols) found on other molecules, such as linkers or protein-targeting ligands.
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The Boc-Protected Amine: The Boc group is a robust protecting group that can be selectively removed under acidic conditions (e.g., with trifluoroacetic acid) to reveal a primary amine. This newly exposed amine can then be used for further chemical elaboration, such as amide bond formation.
This dual functionality makes the compound an ideal intermediate for constructing complex molecules where precise control over connectivity is required.
Application in Targeted Protein Degradation (PROTACs)
A prominent application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.
The tert-butyl (4-(chloromethyl)thiazol-2-yl)carbamate can serve as a precursor to a linker component that connects the target-binding ligand to the E3 ligase-binding ligand.
Visualization of Application Logic
Caption: Logical workflow for using the compound in multi-step synthesis.
Safety, Handling, and Storage
As with any reactive chemical intermediate, proper handling is essential to ensure laboratory safety. The compound is classified as a hazardous substance.
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Hazard Identification: May cause skin corrosion/irritation, serious eye damage, and respiratory irritation.[4] It is harmful if swallowed or inhaled.[2][8]
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Handling Precautions: Use only under a chemical fume hood.[4] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][9] Avoid breathing dust, mist, or vapors. Wash hands thoroughly after handling.[4][8]
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First Aid Measures:
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Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[4]
-
Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower. Seek immediate medical attention.[4]
-
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[4][8]
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Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical assistance.[4]
-
-
Storage: Store locked up in a dry, cool, and well-ventilated place.[4][8] Keep containers tightly closed.[4]
-
Incompatible Materials: Strong oxidizing agents, acids.[4]
Conclusion
tert-Butyl (4-(chloromethyl)thiazol-2-yl)carbamate is more than just a chemical compound; it is an enabling tool for innovation in drug discovery. Its well-defined reactivity and stable protecting group allow for its strategic incorporation into complex molecular architectures, most notably in the rapidly advancing field of targeted protein degradation. A thorough understanding of its properties, synthesis, and handling is crucial for researchers and scientists aiming to leverage its potential in developing next-generation therapeutics.
References
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Title: tert-Butyl 4-(chloromethyl)thiazol-2-ylcarbamate, min 98%, 5 grams. Source: CP Lab Safety. URL: [Link]
-
Title: CAS No : 1388137-32-3 | Product Name : tert-Butyl ((4-(chloromethyl)thiazol-2-yl)methyl)(methyl)carbamate. Source: Pharmaffiliates. URL: [Link]
-
Title: tert-Butyl (5-(chlorocarbonyl)thiazol-2-yl)carbamate | C9H11ClN2O3S. Source: PubChem. URL: [Link]
-
Title: tert-Butyl (4-(bromomethyl)thiazol-2-yl)carbamate. Source: Cenmed Enterprises. URL: [Link]
-
Title: Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Source: Atlantis Press. URL: [Link]
-
Title: Organic Carbamates in Drug Design and Medicinal Chemistry. Source: PubMed Central. URL: [Link]
-
Title: Organic Carbamates in Drug Design and Medicinal Chemistry. Source: ACS Publications. URL: [Link]
- Title: Preparation method of 4-chloromethyl benzoic acid t-butyl ester. Source: Google Patents.
- Title: Process for preparing chloromethyl di-tert-butylphosphate. Source: Google Patents.
-
Title: Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Source: PubMed Central. URL: [Link]
- Title: Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester. Source: Google Patents.
-
Title: Tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate (C9H15N3O2S). Source: PubChemLite. URL: [Link]
-
Title: tert-Butyl carbamate. Source: NIST WebBook. URL: [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. fishersci.com [fishersci.com]
- 3. cenmed.com [cenmed.com]
- 4. fishersci.com [fishersci.com]
- 5. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
